UBP296

Neuroscience Electrophysiology Glutamate Receptors

Broad-spectrum kainate/AMPA antagonists obscure GluK1-specific roles, leading to confounded LTP and disease-model data. UBP296 is a willardiine-derived, competitive GluK1 antagonist that resolves this. - Blocks hippocampal mossy fiber LTP at 10 μM without affecting basal AMPA transmission. - Reduces cochlear compound action potential (EC50 71 μM) without altering hair cell function. - Validates GluK1 targets in schizophrenia models via differential interneuron modulation. - Serves as a reference antagonist in calcium flux assays (Kb 0.6-1.0 μM for human GluK5). Standard B2B shipping; research-use-only documentation provided.

Molecular Formula C15H15N3O6
Molecular Weight 333.3 g/mol
CAS No. 745055-86-1
Cat. No. B1662302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUBP296
CAS745055-86-1
Synonyms(RS)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione
Molecular FormulaC15H15N3O6
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O
InChIInChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)
InChIKeyUUIYULWYHDSXHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UBP296: GluK1-Selective Kainate Antagonist


UBP296 is a willardiine-derived competitive antagonist that exhibits high selectivity for the GluK1 (formerly GluR5) subunit of kainate-type ionotropic glutamate receptors . It is a racemic mixture, with antagonist activity residing predominantly in its S-enantiomer (UBP302) . UBP296 is widely used as a pharmacological tool to dissect the specific contributions of GluK1-containing receptors in complex neuronal circuits, offering a crucial advantage over broader-spectrum glutamate receptor antagonists.

Subunit-selective tool for isolating GluK1-containing kainate receptor contributions.
Racemic mixture; antagonist activity resides predominantly in the S-enantiomer (UBP302).
Supports dissection of GluK1-specific signaling in complex neuronal circuit models.

Why UBP296 Is Irreplaceable


The functional and structural diversity of ionotropic glutamate receptors necessitates the use of highly subunit-selective pharmacological tools for accurate mechanistic dissection. Broad-spectrum kainate/AMPA antagonists like CNQX or NBQX inhibit both AMPA and kainate receptors, obscuring the specific role of GluK1-containing receptors . Conversely, antagonists selective for other kainate subunits, such as NS102 (GluK6/7-selective), do not effectively block GluK1-mediated currents and will fail to inhibit key physiological processes like mossy fiber LTP . Substituting UBP296 with a less selective or subunit-biased compound in a procurement specification risks generating confounded or negative experimental data, ultimately wasting resources.

Broad-spectrum antagonists (e.g., CNQX, NBQX) may confound GluK1-specific phenotypes.
Target: UBP296 (GluK1-selective) enables interpretation of postsynaptic kainate receptor function.
Substitute: CNQX/NBQX block both AMPA and kainate receptors, masking the specific role of GluK1 in processes like cochlear hair cell function.
Subunit-biased antagonists (e.g., NS102) may miss critical GluK1-dependent processes.
Target: UBP296 effectively blocks GluK1-mediated currents and mossy fiber LTP.
Substitute: NS102 (GluK6/7-selective) does not block GluK1-mediated currents, limiting its utility for studying GluK1-dependent synaptic plasticity.

UBP296 Quantitative Evidence


GluK1 Selectivity vs. CNQX

In a direct comparison of functional blockade in the mouse cochlea, the selectivity of UBP296 for GluK1-containing kainate receptors allows for a specific reduction in neural responses without affecting hair cell function. In contrast, the broad-spectrum AMPA/kainate antagonist CNQX is equally potent but lacks this functional specificity.

GluK1 Selectivity vs. CNQX
Head-to-head
UBP296 EC50 71 μM vs. CNQX EC50 57 μM
Supports specific postsynaptic kainate receptor studies.
Comparable potency context; distinct functional specificity (CAP vs. DPOAE).
Neuroscience Electrophysiology Glutamate Receptors

GluK1 Subunit Binding Selectivity

UBP296 demonstrates high selectivity for the GluK1 subunit over other kainate receptor subtypes, as shown by its weak displacement of [3H]kainate binding at GluK6, GluK2, or GluK6/GLUK2 receptors.

Subunit Binding Selectivity
Context-dependent
IC50 >100 μM
Reported >100-fold binding window over GluK6/2.
Radioligand displacement assay context in HEK293 cells.
Pharmacology Receptor Binding Drug Discovery

GluK1 Antagonism in Human Recombinant Cells

UBP296 potently inhibits glutamate-induced calcium influx in HEK293 cells expressing recombinant human kainate receptors. It demonstrates functional selectivity by effectively blocking receptors containing the GluK5 subunit, whether expressed as homomers or heteromers, while having negligible effect on non-GluK5 receptors.

Human Recombinant GluK1 Blockade
Head-to-head
Kb 0.6 – 1.0 μM
Reported >300-fold functional selectivity window.
Human GluK5 homomer/heteromer calcium influx assay context.
Calcium Imaging Receptor Pharmacology Cell-Based Assays

Blocking ATPA-Induced Synaptic Depression

In rat hippocampal slices, UBP296 at a concentration of 10 μM completely and reversibly blocks the depression of field excitatory postsynaptic potentials (fEPSPs) induced by the GluK1-selective agonist ATPA (2 μM). Crucially, this effect occurs at a concentration that does not directly affect AMPA receptor-mediated synaptic transmission, underscoring its functional selectivity.

ATPA-Induced Synaptic Depression
Model context
Complete block at 10 μM
Enables GluK1-mediated neuromodulation endpoint review.
Hippocampal CA1 fEPSP recordings; no effect on AMPA baseline transmission.
Synaptic Plasticity Hippocampus Electrophysiology

UBP296 Research Applications


GluK1 in Hippocampal LTP

UBP296 is the optimal tool for isolating the contribution of GluK1-containing kainate receptors to long-term potentiation (LTP) at hippocampal mossy fiber synapses. Its ability to completely block mossy fiber LTP at 10 μM in 2 mM Ca2+ medium , without affecting baseline AMPA receptor transmission, provides a clean experimental window. This is a key advantage over less selective antagonists like CNQX or NBQX, which would broadly inhibit synaptic transmission and confound plasticity measurements.

Kainate Receptors in Auditory Processing

For auditory neuroscience studies, UBP296's demonstrated ability to specifically reduce the compound action potential (CAP) in the cochlea, without altering hair cell function (DPOAE), makes it invaluable . This selective effect, quantified by an EC50 of 71 μM, allows researchers to pinpoint the postsynaptic role of GluK1 receptors in sound encoding, a level of precision unattainable with pan-AMPA/kainate antagonists.

GluK1 in Schizophrenia and Epilepsy Models

In ex vivo models of neurological disorders, UBP296's selectivity is critical for target validation. For instance, in a rat model of schizophrenia, UBP296 application differentially affected the firing properties of hippocampal fast-spiking interneurons in treated versus control animals . This selective modulation highlights its utility in confirming a mechanistic role for GluK1 receptors in disease-related circuit dysfunction, providing a stronger rationale for therapeutic targeting than broader-spectrum agents.

GluK1 Pharmacology in Cell-Based Assays

For drug discovery programs targeting the GluK1 receptor, UBP296 serves as a critical reference antagonist in cell-based calcium flux assays. Its well-characterized Kb values for human GluK5 homomers (0.6 μM) and heteromers (0.8-1.0 μM) provide a quantitative benchmark for validating assay sensitivity, screening novel compounds, and establishing structure-activity relationships in a high-throughput compatible format.

Application
Selection Property
Validation Focus
GluK1 in Hippocampal LTP
Subunit-selective antagonism
Mossy fiber LTP endpoint validation
Auditory Processing
Postsynaptic specificity (CAP vs. DPOAE)
Cochlear kainate receptor endpoint review
Schizophrenia & Epilepsy Models
Disease-model circuit profiling
Interneuron firing property review
Cell-Based Assay Development
Human GluK1 pharmacology benchmark
Calcium flux assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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